
Application of Diisobutyl disulfide as a food
flavoring agent.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diisobutyl disulfide

Cat. No.: B074427 Get Quote

Application of Disulfide Compounds as Food
Flavoring Agents
A Note on Diisobutyl Disulfide:

Initial research indicates that Diisobutyl disulfide (CAS 1518-72-5) is not approved for use as

a food flavoring agent. The Good Scents Company, a reputable resource in the flavor and

fragrance industry, explicitly states that it is "not for flavor use." Therefore, this document will

focus on a closely related and approved alternative, Di-sec-butyl disulfide (CAS 5943-30-6),

which is recognized as a safe and effective flavoring substance by regulatory bodies.

Application Notes for Di-sec-butyl Disulfide (FEMA
4578)
Di-sec-butyl disulfide is a volatile organosulfur compound valued in the food industry for its

potent savory and sulfurous aroma. It is a key component in the creation of complex flavor

profiles, particularly for savory food products.

Chemical and Physical Properties
The fundamental properties of Di-sec-butyl disulfide are summarized in the table below.
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Property Value

Chemical Name Di-sec-butyl disulfide

Synonyms Bis(1-methylpropyl) disulfide

CAS Number 5943-30-6

Molecular Formula C₈H₁₈S₂

Molecular Weight 178.36 g/mol

Appearance Clear, colorless liquid

Odor Strong, sulfurous

Boiling Point 218-220 °C

Solubility
Practically insoluble in water, soluble in ethanol.

[1][2]

Flavor Profile and Sensory Characteristics
Di-sec-butyl disulfide is characterized by a strong, penetrating, and sulfurous aroma.[1][2] Its

flavor profile is predominantly savory.[1] At very low concentrations, it can impart desirable

roasted, meaty, and alliaceous (onion/garlic-like) notes to food products. Due to its potency, it is

used in trace amounts to enhance and round out savory flavor systems.

Applications in the Food Industry
Di-sec-butyl disulfide is utilized in a variety of savory food applications to create or enhance

specific flavor notes. Its high impact at low concentrations makes it a cost-effective tool for

flavor chemists.

Soups and Broths: Adds a rich, cooked, and meaty depth.

Sauces and Gravies: Enhances savory and umami characteristics.

Processed Meats: Imparts roasted and grilled notes.

Snack Foods: Used in seasonings for chips and crackers to create savory, onion-like flavors.
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Meat Analogs: Provides a more authentic, cooked meat flavor to plant-based products.

Regulatory Information
Di-sec-butyl disulfide is recognized as safe for its intended use as a flavoring agent by major

international regulatory bodies.

Regulatory Body Identification Number Status

FEMA (Flavor and Extract

Manufacturers Association)
4578

GRAS (Generally Recognized

as Safe).[1][3][4]

JECFA (Joint FAO/WHO

Expert Committee on Food

Additives)

1933

No safety concern at current

levels of intake when used as

a flavouring agent.[1][2]

FDA (U.S. Food and Drug

Administration)
21 CFR 172.515

Listed as a synthetic flavoring

substance and adjuvant.[1]

Recommended Usage Levels
Due to its potency, Di-sec-butyl disulfide should be used at very low concentrations. The

following are typical usage levels in finished food products.

Food Category Typical Usage Level (ppm)

Soups and Broths 0.01 - 0.5

Sauces and Gravies 0.01 - 0.5

Processed Meats 0.02 - 1.0

Snack Food Seasonings 0.1 - 2.0

Meat Analogs 0.05 - 1.5

Note: These are starting recommendations. Optimal levels should be determined through

sensory testing in the specific food matrix.
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Experimental Protocols
Protocol 1: Purity and Identity Confirmation by Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of Di-sec-butyl disulfide to confirm its identity and determine

its purity.

1. Objective: To qualitatively and quantitatively analyze a sample of Di-sec-butyl disulfide.

2. Materials and Reagents:

Di-sec-butyl disulfide standard (≥98% purity)

Hexane or Dichloromethane (GC grade)

Sample of Di-sec-butyl disulfide for analysis

Volumetric flasks and pipettes

Autosampler vials with septa

3. Instrumentation:

Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar

column.

4. GC-MS Parameters:
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Parameter Setting

Inlet Temperature 250 °C

Injection Mode Split (50:1 ratio)

Injection Volume 1 µL

Carrier Gas Helium at a constant flow of 1.0 mL/min

Oven Program
Initial temp 50 °C, hold for 2 min, ramp at 10

°C/min to 250 °C, hold for 5 min

MS Transfer Line 280 °C

Ion Source Temp 230 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Scan Range 35 - 350 amu

5. Procedure:

Standard Preparation: Prepare a 100 ppm standard solution of Di-sec-butyl disulfide in the

chosen solvent.

Sample Preparation: Prepare a 100 ppm solution of the Di-sec-butyl disulfide sample in the

same solvent.

Analysis: Inject the standard and sample solutions into the GC-MS system.

Data Analysis:

Identify the peak for Di-sec-butyl disulfide in the chromatogram by comparing the retention

time with the standard.

Confirm the identity by comparing the mass spectrum of the sample peak with the

standard's mass spectrum and a reference library (e.g., NIST). Key identifying ions for Di-

sec-butyl disulfide include m/z 57, 122, and 178.[1]
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Calculate the purity of the sample by the area percentage method, assuming all detected

peaks are impurities.

Protocol 2: Sensory Evaluation by Flavor Profile Method
This protocol describes the sensory analysis of Di-sec-butyl disulfide in a simple food matrix to

characterize its flavor profile.

1. Objective: To determine the flavor characteristics, intensity, and order of appearance of Di-

sec-butyl disulfide in a controlled tasting session.

2. Materials:

Di-sec-butyl disulfide solution (e.g., 10 ppm in deodorized vegetable oil).

Neutral food base (e.g., unsalted crackers, plain broth, or water).

Reference standards for flavor notes (e.g., solutions representing "sulfurous," "roasted,"

"onion," "meaty").

Palate cleansers (e.g., unsalted crackers and room temperature water).

3. Panel:

A panel of 4-6 trained sensory analysts with experience in descriptive analysis.

4. Procedure:

Sample Preparation: Prepare samples by adding a controlled amount of the Di-sec-butyl

disulfide solution to the neutral food base. A control sample (base with no added flavor)

should also be provided.

Evaluation Session:

Panelists individually evaluate the samples in a controlled environment.

Panelists record the perceived flavor attributes (character notes), the intensity of each

attribute on a scale (e.g., 0-15), the order of appearance of the notes, and any aftertaste.
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Group Discussion:

After individual evaluations, the panel leader facilitates a discussion to reach a consensus

on the flavor profile.

The final flavor profile, including all attributes, their intensities, and temporal aspects, is

documented.

Visualizations
Caption: Chemical structure of Di-sec-butyl disulfide.
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Caption: Workflow for GC-MS analysis of Di-sec-butyl disulfide.
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Caption: Workflow for the Flavor Profile sensory evaluation method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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